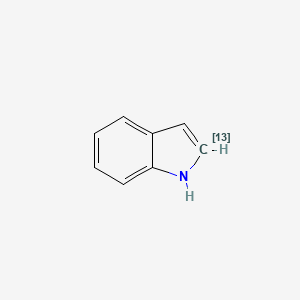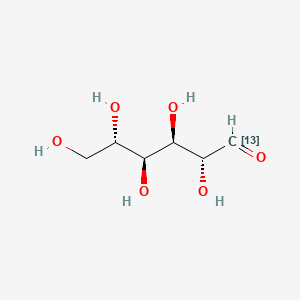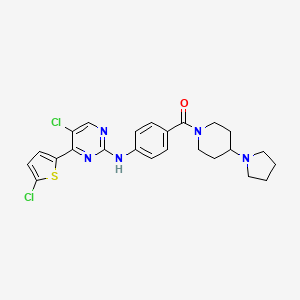
PfGSK3/PfPK6-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PfGSK3/PfPK6-IN-2 is a potent dual inhibitor of Plasmodium falciparum glycogen synthase kinase 3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6). This compound has shown significant activity against blood stage parasites of Plasmodium falciparum, making it a promising candidate for antimalarial research .
準備方法
The synthesis of PfGSK3/PfPK6-IN-2 involves the preparation of 2,4,5-trisubstituted pyrimidines. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate aniline derivatives with substituted benzaldehydes under acidic conditions to form the pyrimidine core.
Substitution reactions: The pyrimidine core undergoes further substitution reactions to introduce various functional groups at the 2, 4, and 5 positions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)
化学反応の分析
PfGSK3/PfPK6-IN-2 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under basic or acidic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
PfGSK3/PfPK6-IN-2 has several scientific research applications:
Chemistry: The compound is used as a tool to study the inhibition of glycogen synthase kinase 3 and protein kinase 6 in Plasmodium falciparum.
Biology: It is used to investigate the biological pathways and processes regulated by PfGSK3 and PfPK6 in the malaria parasite.
Medicine: The compound is being explored as a potential antimalarial drug due to its activity against blood stage parasites.
Industry: This compound can be used in the development of new antimalarial therapies and in the screening of other potential inhibitors
作用機序
PfGSK3/PfPK6-IN-2 exerts its effects by inhibiting the activity of PfGSK3 and PfPK6. These kinases are essential for the survival and proliferation of Plasmodium falciparum. By inhibiting these kinases, the compound disrupts critical signaling pathways and processes in the parasite, leading to its death. The molecular targets and pathways involved include the regulation of glycogen metabolism and cell cycle control .
類似化合物との比較
PfGSK3/PfPK6-IN-2 is unique due to its dual inhibitory activity against both PfGSK3 and PfPK6. Similar compounds include:
IKK16: Another dual inhibitor of PfGSK3 and PfPK6, but with different potency and selectivity profiles.
23d: A potent dual inhibitor with IC50 values of 172 nM for PfGSK3 and 11 nM for PfPK6.
23e: Another dual inhibitor with IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6
These compounds share similar structural features but differ in their potency, selectivity, and biological activity.
特性
分子式 |
C24H25Cl2N5OS |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
[4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H25Cl2N5OS/c25-19-15-27-24(29-22(19)20-7-8-21(26)33-20)28-17-5-3-16(4-6-17)23(32)31-13-9-18(10-14-31)30-11-1-2-12-30/h3-8,15,18H,1-2,9-14H2,(H,27,28,29) |
InChIキー |
SZKUPGRFEZHAPU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(S5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


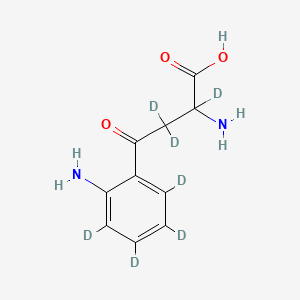
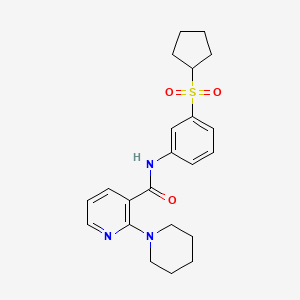
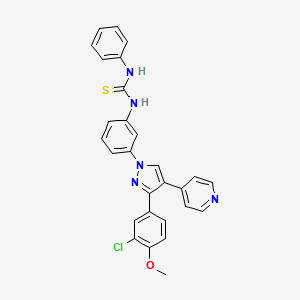
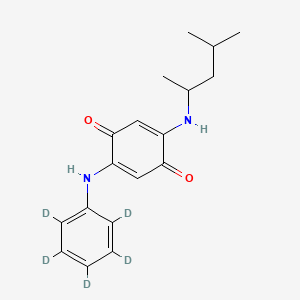
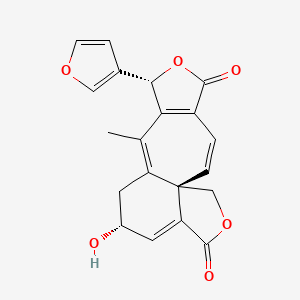
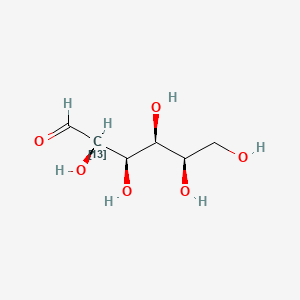
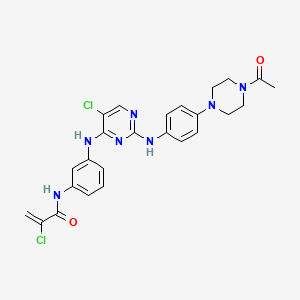
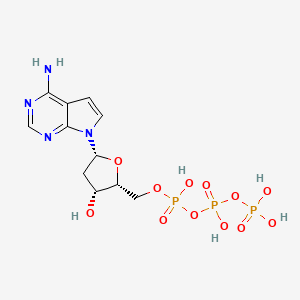
![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
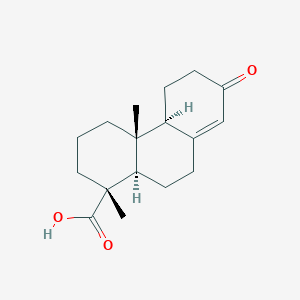
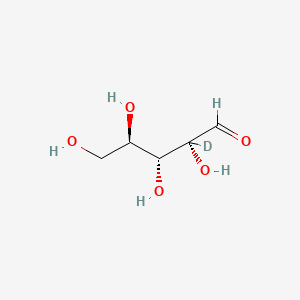
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
